molecular formula C21H26ClN3O3 B2704706 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049369-76-7

2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2704706
CAS No.: 1049369-76-7
M. Wt: 403.91
InChI Key: NZFQYPTXCALPAB-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic compound that features a chlorophenoxy group, a methoxyphenyl group, and a piperazine ring. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.

    Piperazine Derivative Synthesis: Separately, 2-methoxyphenylpiperazine is synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetyl chloride with 2-methoxyphenylpiperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Products include 2-(4-chlorophenoxy)-N-(2-(4-(2-formylphenyl)piperazin-1-yl)ethyl)acetamide.

    Reduction: Products include 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethylamine.

    Substitution: Products vary depending on the nucleophile used, such as 2-(4-aminophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to study receptor-ligand interactions and enzyme activity.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenoxy and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-bromophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
  • 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of both chlorophenoxy and methoxyphenyl groups in conjunction with the piperazine ring provides a distinctive profile that can be exploited in various applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3/c1-27-20-5-3-2-4-19(20)25-14-12-24(13-15-25)11-10-23-21(26)16-28-18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFQYPTXCALPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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